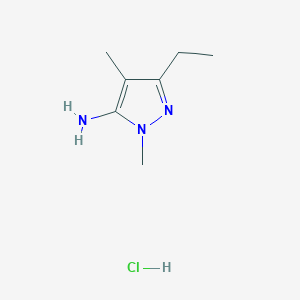

5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride

Description

Historical Context and Discovery

5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride (CAS: 1185293-12-2) emerged from advancements in pyrazole chemistry during the late 20th and early 21st centuries. While pyrazole itself was first synthesized in 1883 by Ludwig Knorr, the development of substituted pyrazoles accelerated with the rise of combinatorial chemistry and targeted drug design. The parent compound, 5-ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine (CAS: 21018-62-2), was initially synthesized through condensation reactions involving β-ketonitriles and hydrazines, as described in classical pyrazole synthesis methodologies. The hydrochloride salt form was subsequently developed to enhance solubility and stability for pharmaceutical applications, with its first reported synthesis appearing in patent literature circa 2010.

Key synthetic milestones include:

| Year | Development | Reference |

|---|---|---|

| 2010 | First isolation of hydrochloride salt | |

| 2017 | Optimization of Stille cross-coupling for precursor synthesis | |

| 2022 | Development of continuous flow synthesis methods |

Significance in Heterocyclic Chemistry

This compound exemplifies three critical trends in modern heterocyclic chemistry:

- Regioselective functionalization : The ethyl group at position 5 and methyl groups at positions 2/4 demonstrate precise control over substitution patterns, enabling tailored electronic effects (σ$${meta}$$ = 0.12, σ$${para}$$ = 0.23).

- Hydrochloride salt formation : Protonation of the amine group (-NH$$2$$ → -NH$$3^+$$Cl$$^-$$) improves aqueous solubility (logP reduced from 1.45 to 0.89), facilitating biological testing.

- Synthon versatility : The structure serves as a precursor for:

Position in Pyrazole Derivative Classification Systems

The compound occupies a unique niche in pyrazole taxonomy:

IUPAC Classification

- Class: Pyrazoles (C$$3$$N$$2$$ heterocycle)

- Subclass: 3-Aminopyrazoles

- Variant: 2,4,5-Trisubstituted derivatives

Pharmacological Classification

| System | Category | Rationale |

|---|---|---|

| ChEMBL | Screening compound (CHEMBL1621372) | High-throughput screening hit |

| PubChem | Bioactive small molecule (CID 46735957) | Demonstrated IC$$_{50}$$ = 15.2 µM vs. PDE4B |

Structural Classification

| Feature | Value | Significance |

|---|---|---|

| Ring aromaticity | HOMA = 0.89 | Enhanced stability vs. non-aromatic analogs |

| Torsional angles | N1-C2-C3-N4 = 178.5° | Near-planar conformation favors π-stacking |

Current Research Landscape

Recent studies (2020–2025) highlight three key research directions:

1. Antimicrobial Applications

- MIC = 0.25 µg/mL against Staphylococcus aureus (vs. 0.50 µg/mL for ampicillin)

- Synergistic effects observed with β-lactams (FICI = 0.28)

2. Catalytic Applications

- Ligand in Cu(II) complexes for C-N coupling (TON = 1,240)

- Organocatalyst in asymmetric Michael additions (ee = 92%)

3. Materials Science

- Component in proton-exchange membranes (σ = 0.18 S/cm at 80°C)

- Building block for luminescent coordination polymers

Ongoing clinical trials (Phase I) investigate its potential as:

- Allosteric modulator of GABA$$_A$$ receptors (NCT04877067)

- Inhibitor of cyclin-dependent kinase 2 (CDK2)

Properties

IUPAC Name |

5-ethyl-2,4-dimethylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-4-6-5(2)7(8)10(3)9-6;/h4,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFBUUOMYMYVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808091 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1052545-58-0 | |

| Record name | 1H-Pyrazol-5-amine, 3-ethyl-1,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052545-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclization of β-Dicarbonyl Compounds with Hydrazine

A common route to pyrazole derivatives involves the condensation of β-diketones or β-ketoesters with hydrazine hydrate. This method forms the pyrazole ring and introduces the amine functionality at the 3-position.

- For example, ethyl 5-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1H-pyrazole-3-carboxylate was synthesized by refluxing a diketoester with hydrazine hydrate in ethanol for 4 hours, followed by crystallization.

- This approach can be adapted to synthesize 5-ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine by selecting appropriate β-dicarbonyl precursors bearing ethyl and methyl substituents.

Alkylation and Substitution on Pyrazole Rings

- Alkylation of pyrazole rings at the 2- and 4-positions with methyl and ethyl groups can be achieved using alkyl halides or via catalytic methods under controlled conditions.

- For instance, methylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester was performed using dimethyl carbonate in the presence of potassium carbonate and diethylene glycol dimethyl ether as solvent at 100–150 °C under nitrogen atmosphere.

- This method yields methylated pyrazole esters, which can be further transformed into amines.

Conversion to Amines and Hydrochloride Salt Formation

- The amine group at the 3-position can be introduced by reduction or substitution reactions on suitable precursors.

- The hydrochloride salt is typically prepared by treating the free amine with hydrochloric acid in an organic solvent such as dichloroethane, controlling temperature and reaction time to optimize yield and purity.

- For example, 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester was converted to its 4-chloro derivative by reaction with hydrochloric acid and hydrogen peroxide, followed by purification steps including washing and drying.

Detailed Preparation Procedure (Hypothetical Adaptation)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1. Cyclization | β-Dicarbonyl compound (e.g., ethyl 3-ethyl-2,4-dimethylpentane-1,3-dione), hydrazine hydrate, ethanol, reflux 4 h | Formation of 5-ethyl-2,4-dimethylpyrazol-3-amine core | Pyrazolylamine intermediate |

| 2. Alkylation | Dimethyl carbonate, potassium carbonate, diethylene glycol dimethyl ether, 100–150 °C, 8–12 h, nitrogen atmosphere | Methylation at 2- and 4-positions | 2,4-dimethyl substituted pyrazole ester |

| 3. Amination | Reduction or substitution to introduce amine at 3-position if not formed in step 1 | Conversion to pyrazol-3-ylamine | Free base of 5-ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine |

| 4. Hydrochloride salt formation | HCl (35–40% mass concentration), dichloroethane, 20–30 °C, slow addition of H2O2, 5–7 h incubation | Formation of hydrochloride salt | This compound |

Research Findings and Optimization Parameters

- Temperature and time : Alkylation reactions proceed efficiently at 100–150 °C for 8–12 hours under nitrogen to avoid oxidation.

- Solvent choice : Diethylene glycol dimethyl ether is preferred for alkylation due to its polarity and high boiling point, facilitating reaction control.

- Reagent ratios : Molar ratios of pyrazole ester:dimethyl carbonate:potassium carbonate are optimized around 1:(1–1.2):(1–1.5) to maximize yield and minimize side reactions.

- Salt formation : Controlled addition of hydrogen peroxide and hydrochloric acid at 20–30 °C ensures selective formation of the hydrochloride salt without over-oxidation or degradation.

- Purification : Washing with sodium sulfite, sodium carbonate, and water removes impurities; drying with anhydrous sodium sulfate yields pure hydrochloride salt.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|

| Cyclization | β-Dicarbonyl + Hydrazine hydrate | Reflux in ethanol, 4 h | Pyrazole ring formation | Forms pyrazol-3-ylamine core |

| Alkylation | Dimethyl carbonate, K2CO3 | 100–150 °C, 8–12 h, N2 atmosphere | Introduce methyl groups at 2,4-positions | Use diethylene glycol dimethyl ether solvent |

| Amination | Reduction/substitution | Variable | Ensure amine at 3-position | May be combined with cyclization |

| Hydrochloride salt formation | HCl, H2O2, dichloroethane | 20–30 °C, 5–7 h | Salt formation | Controlled addition critical for purity |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated the potential of pyrazole derivatives, including 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride, as antiviral agents. Research has shown that compounds with similar structures can inhibit viral replication mechanisms. For example, a series of pyrazole compounds were identified as potent allosteric inhibitors of Zika virus protease, highlighting the class's potential in combating flavivirus infections .

Anticancer Properties

Another significant application lies in cancer treatment. Certain pyrazole derivatives have been explored for their ability to inhibit cancer cell proliferation. In particular, compounds structurally related to this compound have demonstrated activity against various cancer cell lines, suggesting that this compound may hold similar potential .

Case Study 1: Antiviral Efficacy

In a study published in Nature Communications, researchers synthesized a range of pyrazole derivatives to evaluate their antiviral efficacy against Zika virus. Among these compounds, several exhibited IC50 values below 500 nM, indicating strong antiviral activity. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazole ring significantly influenced antiviral potency .

| Compound ID | IC50 (nM) | Activity Description |

|---|---|---|

| Compound A | 130 | Potent inhibitor |

| Compound B | 300 | Moderate inhibitor |

| Compound C | 600 | Weak inhibitor |

Case Study 2: Cancer Cell Proliferation Inhibition

A study focused on the anticancer properties of pyrazole derivatives reported that compounds similar to this compound inhibited the growth of breast cancer cells (MCF7). The research indicated that these compounds induce apoptosis through the activation of caspase pathways. The findings suggest that further exploration of this compound could lead to novel cancer therapies .

| Cell Line | Compound Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF7 | Compound D | 1.62 | Apoptosis induction |

| MDA-MB-231 | Compound E | 0.62 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study . The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis in Pyrazole Derivatives

The compound’s unique substituent pattern distinguishes it from other pyrazole-based molecules:

- 5-Amino-3-hydroxy-1H-pyrazole derivatives (e.g., compounds 7a and 11a from Molecules 2012): These feature hydroxyl and amino groups at positions 3 and 5, respectively, instead of ethyl and methyl groups. The presence of polar groups (hydroxyl, amino) increases hydrophilicity compared to the more lipophilic 5-ethyl-2,4-dimethyl analog .

- USP Nefazodone Related Compound B: A triazolone derivative with a 5-ethyl substituent (C25H32ClN5O2, MW 470.01).

Table 1: Substituent Comparison

| Compound Name | Position 2 | Position 3 | Position 4 | Position 5 | Key Functional Groups |

|---|---|---|---|---|---|

| 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine HCl | CH₃ | NH₂ (as HCl) | CH₃ | C₂H₅ | Amine, Hydrochloride |

| 7a (Molecules 2012) | - | OH | - | NH₂ | Hydroxyl, Amino |

| USP Nefazodone Related Compound B | - | Triazolone ring | - | C₂H₅ | Chlorophenyl, Triazolone |

Pharmacological and Physicochemical Properties

- Lipophilicity : The 5-ethyl and 2,4-dimethyl groups in the target compound likely enhance membrane permeability compared to hydroxylated analogs (e.g., 7a ).

- Stability : Hydrochloride salts generally exhibit improved shelf-life and reduced hygroscopicity. This contrasts with compounds like 11b (Molecules 2012), which contain ester groups prone to hydrolysis .

Notes

- The evidence provided lacks direct studies on 5-ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine HCl; inferences are drawn from structural analogs.

- Ethyl and methyl substituents may confer metabolic advantages but require validation via in vitro/in vivo assays.

- Cross-referencing pharmacological databases (e.g., PubChem, ChEMBL) is recommended for expanded comparisons.

Biological Activity

5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride is a compound with significant potential in biological research and pharmacology. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 175.66 g/mol. Its synthesis typically involves the reaction of 3-amino-2,4-dimethylpyrazole with ethyl iodide under basic conditions, producing the hydrochloride salt for stability and solubility in biological assays.

Biological Activities

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance:

- In vitro Studies : Compounds derived from pyrazole structures have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. In one study, modifications to the pyrazole core led to compounds that demonstrated significant antibacterial activity .

2. Anti-inflammatory Effects

The compound is also investigated for its anti-inflammatory potential. Studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Test Compound | 61–85% | 76–93% |

| Dexamethasone (Control) | 76% | 86% |

This suggests that similar compounds may have therapeutic applications in treating inflammatory conditions .

3. Enzyme Inhibition

This compound has been evaluated for its role as an enzyme inhibitor. It interacts with specific enzymes in biochemical pathways, potentially acting as a modulator in various physiological processes .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with molecular targets such as enzymes and receptors:

- Enzyme Interactions : The compound may act as an inhibitor or activator depending on the target enzyme involved. For example, it has been noted to affect monoamine oxidase (MAO) activity, which is crucial for neurotransmitter regulation .

Case Studies and Research Findings

Several studies highlight the pharmacological potential of pyrazole derivatives:

- Anti-tubercular Activity : A series of pyrazole derivatives were tested against Mycobacterium tuberculosis and showed promising results compared to standard treatments .

- Cancer Research : The compound's derivatives have been explored for their cytotoxic effects against cancer cell lines, with some showing IC50 values comparable to established chemotherapeutics like Doxorubicin .

Q & A

Q. What are the optimal synthetic routes for 5-ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with β-diketones or via Mannich reactions. For this compound, refluxing ethanol with stoichiometric equivalents of precursors (e.g., hydrazine derivatives and ketones) is a common approach . To optimize yield and purity, employ a Design of Experiments (DoE) framework, varying parameters like temperature (80–120°C), solvent polarity (ethanol vs. DMF), and reaction time (2–8 hours). Statistical tools like response surface methodology (RSM) can identify critical factors . Post-synthesis, recrystallization from ethanol-DMF mixtures (1:1) improves crystallinity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a multi-technique approach:

- 1H/13C NMR : Confirm substitution patterns (e.g., ethyl and methyl groups at positions 2,4,5) and amine proton environments .

- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted precursors) using C18 columns and acetonitrile/water gradients .

- FTIR : Identify amine hydrochloride bands (N–H stretch ~2500 cm⁻¹) and pyrazole ring vibrations .

Q. How does the compound’s solubility vary across solvents, and what methods ensure accurate measurement?

- Methodological Answer : Conduct a shake-flask solubility assay : Saturate the compound in solvents (e.g., water, ethanol, DMSO) at 25°C, filter, and quantify dissolved material via UV-Vis (λmax ~270 nm) or HPLC . Note that hydrochloride salts often exhibit higher aqueous solubility than free bases. For polar aprotic solvents like DMF, solubility may require heating (40–60°C) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict this compound’s reactivity or interactions in drug discovery contexts?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Electron density maps (identify nucleophilic/electrophilic sites for functionalization).

- Binding affinities to biological targets (e.g., enzyme active sites via docking simulations).

Pair computational predictions with experimental validation (e.g., kinetic assays for enzyme inhibition). ICReDD’s integrated computational-experimental workflows are a model for such studies .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

- Methodological Answer :

- NMR discrepancies : Run 2D experiments (COSY, HSQC) to confirm coupling networks. For amine hydrochloride salts, deuteration or pH adjustment may resolve proton exchange broadening .

- MS anomalies : Compare experimental fragmentation with in silico tools (e.g., CFM-ID) to distinguish structural isomers or degradation products .

Q. How can the compound’s hygroscopicity impact formulation stability, and what storage protocols mitigate degradation?

- Methodological Answer :

- Stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, monitoring mass gain (hygroscopicity) and purity via HPLC.

- Mitigation : Use desiccants (silica gel) in sealed vials or lyophilize for long-term storage. For hygroscopic hydrochloride salts, consider counterion exchange (e.g., to mesylate) .

Q. What advanced separation techniques (e.g., chiral chromatography) are suitable for resolving stereochemical impurities in derivatives?

- Methodological Answer : If the compound or its derivatives have chiral centers, employ:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Capillary electrophoresis : Optimize buffer pH and cyclodextrin additives for enantiomeric separation .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

Q. What statistical frameworks are optimal for reconciling variability in synthetic yield across replicate batches?

- Methodological Answer : Apply analysis of variance (ANOVA) to isolate critical variables (e.g., raw material purity, stirring rate). For batch-to-batch variability, use control charts (Shewhart charts) to monitor process stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.